N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
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Overview
Description
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Japp-Klingemann reaction, where a diazonium salt is coupled with a carbonyl compound to form the indole nucleus
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine: Known for its anticancer activity as an EGFR modulator.
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Studied for their inhibitory effect on tubulin polymerization.
Uniqueness
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various research applications.
Biological Activity
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine and indole moiety. Its molecular formula is C21H22N2O3, with a molecular weight of approximately 350.41 g/mol. The presence of methoxy and methyl groups suggests potential lipophilicity, which may influence its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds in the class of pyrimidine derivatives. For instance, derivatives exhibiting significant cytotoxicity against various cancer cell lines have been reported. The following table summarizes some key findings related to the anticancer activity of related compounds:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 0.74 | Apoptosis induction |
Compound B | Hep-2 | 0.39 | CDK2 inhibition |
Compound C | A549 | 0.28 | Autophagy induction |
This compound | TBD | TBD | TBD |
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Autophagy Modulation : Certain structures promote autophagy as a mechanism to induce cell death in cancer cells.
Case Studies
- Study on Related Pyrimidine Derivatives : A study by Abadi et al. evaluated various pyrazole derivatives for cytotoxic potential against MCF7 and SF-268 cell lines, finding promising results that could be extrapolated to similar pyrimidine derivatives like this compound .
- Structure Activity Relationship (SAR) : Research indicates that modifications in the methoxy and methyl groups can significantly affect the biological activity of related compounds. For example, the introduction of electron-donating groups at specific positions has been correlated with enhanced cytotoxicity .
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-12-4-6-17-15(8-12)19-20(24-17)21(27)25(11-22-19)10-18(26)23-16-7-5-14(28-3)9-13(16)2/h4-9,11,24H,10H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIXQMXEHZWLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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